N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
This compound belongs to the class of triazaspirocyclic acetamides, characterized by a spiro[4.5]decane core fused with a triazole ring. The structure includes a 4-chlorophenyl group attached via an acetamide linker and a methyl-substituted triazaspiro moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-5-3-2-4-6-16)21(26-22)29-15-19(28)24-18-9-7-17(23)8-10-18/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKFPFNHQZVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazaspiro core, followed by the introduction of the chlorophenyl and acetyl groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aromatic Substituents
Table 1: Key Structural Differences in Analogues
Key Observations :
Functional Analogues in Pharmacological Studies
Table 2: Bioactive Analogues with Reported Activities
Comparison with Target Compound :
- VU02 shares the triazaspiro[4.5]decane core but lacks the sulfanyl-acetamide linker.
- Compound 14 (diazaspiro[4.5]decane) lacks the triazole ring but retains spirocyclic features. Its antiproliferative activity implies that structural rigidity from the spiro system is critical for bioactivity .
- WH7, a phenoxyacetamide, highlights the role of the acetamide linker in auxin-like signaling, suggesting that the target compound’s sulfanyl-acetamide group may confer unique receptor interactions .
Implications of Structural Modifications on Bioactivity
- Halogenation : The 4-chlorophenyl group in the target compound vs. dichlorophenyl in may reduce steric hindrance, improving membrane permeability.
- Spirocyclic Rigidity: The 1,4,8-triazaspiro system likely enhances metabolic stability compared to non-spiro analogues like WH7 .
- Sulfanyl Linker : This group may introduce redox-sensitive properties, distinguishing it from ether or ester-linked analogues (e.g., WH7 or VU02) .
Biological Activity
N-(4-Chlorophenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
The molecular formula of this compound is C22H23ClN4OS. It has a molecular weight of 426.97 g/mol and features a complex triazole structure that may contribute to its biological activity.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 426.97 g/mol |
| LogP (Partition Coefficient) | 2.757 |
| Water Solubility (LogSw) | -3.53 |
| pKa (Acid Dissociation Constant) | 10.98 |
| Polar Surface Area | 43.009 |
Anticancer Activity
Studies have shown that triazole derivatives often demonstrate significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example:
- A related triazole compound was found to inhibit the growth of breast cancer cells in vitro, suggesting a potential mechanism for this compound as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties:
- Research indicates that certain triazole derivatives can reduce the production of pro-inflammatory cytokines in cellular models of inflammation.
Antimicrobial Activity
The presence of a chlorophenyl group may enhance the antimicrobial activity of the compound:
- Similar compounds have been effective against various bacterial strains and fungi, indicating potential for N-(4-Chlorophenyl)-2-{...}acetamide in treating infections.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable insights:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry explored a series of triazole compounds for their anticancer properties and reported significant activity against several cancer cell lines.
- Inflammation Model : In an in vivo model of inflammation, a structurally similar compound demonstrated reduced edema and lower levels of inflammatory markers compared to controls.
- Antimicrobial Screening : A screening assay against common pathogens revealed that triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-chlorophenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide, and how can purity be assessed?
- Methodological Answer : The synthesis typically involves coupling a thiazole or triazole intermediate with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C . Post-reaction, the product is precipitated, washed, and recrystallized using ethanol-DMF mixtures. Purity assessment requires orthogonal methods:
- HPLC with UV detection for organic impurities.
- ¹H/¹³C NMR to confirm structural integrity.
- Elemental Analysis to verify stoichiometric ratios.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS to identify vulnerable functional groups (e.g., sulfanyl or acetamide bonds) .
- Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C. Analyze periodically using DSC (differential scanning calorimetry) to detect polymorphic transitions .
Advanced Research Questions
Q. What experimental design strategies can optimize reaction yields for structurally analogous triazaspiro compounds?
- Methodological Answer : Use factorial design to evaluate critical parameters:
- Variables : Temperature, solvent polarity (e.g., dioxane vs. THF), and molar ratios of reagents.
- Response Surface Methodology (RSM) to model interactions and identify optimal conditions .
- Case Study : In analogous syntheses, substituting triethylamine with DIPEA reduced side-product formation by 18% .
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Apply a theoretical framework to contextualize discrepancies:
- Mechanistic Hypothesis : Test whether the compound’s spirocyclic core exhibits target-specific conformational flexibility (e.g., via molecular dynamics simulations ) .
- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. What computational tools are suitable for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodological Answer :
- In Silico Platforms : Use COMSOL Multiphysics coupled with AI-driven modules to simulate membrane permeability (logP) and cytochrome P450 interactions .
- Validation : Compare predictions with in vitro hepatocyte clearance assays and Caco-2 cell monolayers for intestinal absorption .
Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent pharmacological profiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
